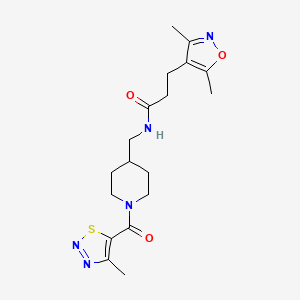![molecular formula C21H24N2O3 B2871968 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921518-69-6](/img/structure/B2871968.png)
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a propanamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring which is a seven-membered heterocyclic compound containing nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrobenzo[b][1,4]oxazepin ring, in particular, would add complexity due to its seven-membered ring structure with nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Agents
Benzoxazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have shown significant antimicrobial activities against various bacterial and fungal strains, with some also displaying anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).
Heterocyclic Compounds in Medicinal Chemistry
The construction of dibenzo[d,f][1,3]oxazepine skeletons, through reactions involving 2′-amino-2-hydroxybiphenyl and isothiocyanates, has been reported. These heterocyclic compounds are of interest due to their potential as biologically active substances, indicating their relevance in drug discovery and pharmacological research (Murata et al., 2021).
Nonlinear Optical (NLO) Properties
Benzimidazole-tethered oxazepine hybrids have been synthesized and analyzed for their nonlinear optical (NLO) properties. Computational hyperpolarizability studies identified compounds with promising NLO applications, highlighting the potential of benzoxazepine derivatives in the development of materials for optical technologies (Almansour et al., 2016).
Liquid Crystal Materials
Studies on heterocyclic liquid crystals containing 1,3-oxazepine cores have explored their thermal and mesomorphic behaviors. Such compounds possess high phase transition temperatures and exhibit textures characteristic of nematic phases, underscoring their utility in the design of liquid crystal displays and other optoelectronic devices (Yeap, Mohammad, & Osman, 2010).
Anticancer Activity
Research on 3-benzyl-4(3H)quinazolinone analogues has revealed broad-spectrum antitumor activity, with certain compounds displaying potency against CNS, renal, and breast cancer cell lines. These findings suggest the potential of benzoxazepine derivatives in cancer therapy, emphasizing their relevance in oncological research (Al-Suwaidan et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2)14-26-18-13-16(10-11-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDCMEXUNXNCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)
![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)
